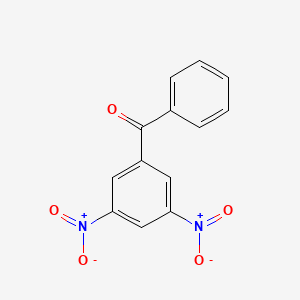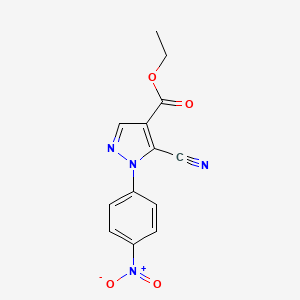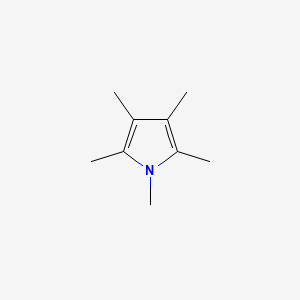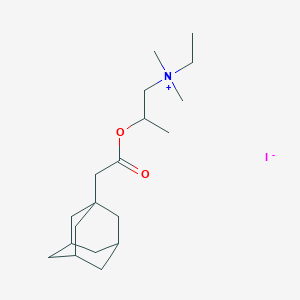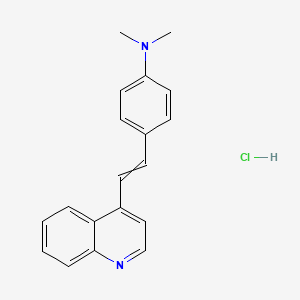
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride is a nitrogen-based heterocyclic aromatic compound. It is known for its significant applications in medicinal and industrial chemistry. The compound exhibits a unique structure that combines a quinoline ring with a dimethylaminostyryl group, making it a versatile molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride typically involves the reaction of quinoline derivatives with p-(dimethylamino)styryl compounds. One common method includes the use of transition-metal catalyzed reactions, which have gained prominence due to their efficiency and versatility . For instance, copper-catalyzed reactions are often employed to facilitate the formation of the quinoline scaffold .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes that utilize eco-friendly and reusable catalysts. Methods such as microwave-assisted synthesis and solvent-free reaction conditions are also explored to enhance the yield and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated quinoline derivatives .
Aplicaciones Científicas De Investigación
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to therapeutic effects. For instance, it may inhibit the activity of certain enzymes involved in the replication of pathogens, thereby exhibiting antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
Quinolines: These compounds share the quinoline scaffold and exhibit similar chemical reactivity and biological activities.
Uniqueness
Quinoline, 4-(p-(dimethylamino)styryl)-, monohydrochloride is unique due to the presence of the dimethylaminostyryl group, which enhances its electronic properties and biological activity. This structural feature distinguishes it from other quinoline derivatives and contributes to its versatility in various applications .
Propiedades
Número CAS |
21970-53-6 |
|---|---|
Fórmula molecular |
C19H19ClN2 |
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(2-quinolin-4-ylethenyl)aniline;hydrochloride |
InChI |
InChI=1S/C19H18N2.ClH/c1-21(2)17-11-8-15(9-12-17)7-10-16-13-14-20-19-6-4-3-5-18(16)19;/h3-14H,1-2H3;1H |
Clave InChI |
RMENITNYNPMFHY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=CC2=CC=NC3=CC=CC=C23.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



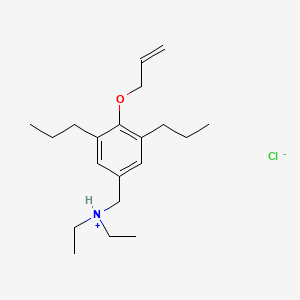



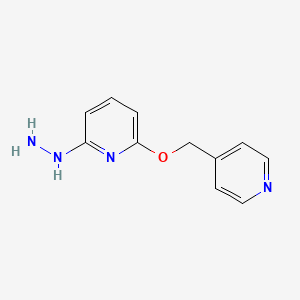
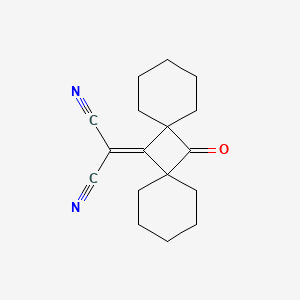
![2-[4-Chloro-2-fluoro-5-(2-propyn-1-yloxy)phenyl]-4,5,6,7-tetrahydro-3-methyl-2H-indazole-5-carbonitrile](/img/structure/B13755288.png)
